molecular formula C11H10O2 B8250272 1-(2-Methoxyphenyl)buta-2,3-dien-1-one

1-(2-Methoxyphenyl)buta-2,3-dien-1-one

Cat. No.: B8250272
M. Wt: 174.20 g/mol
InChI Key: ZNRGEVWMSMCMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)buta-2,3-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with acetylene in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then dehydrated to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)buta-2,3-dien-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)buta-2,3-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)buta-2,3-dien-1-one can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of pharmaceuticals.

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent in organic synthesis.

    1-(2-Methoxyphenyl)ethylamine: Employed in the production of various chemical intermediates.

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Properties

InChI

InChI=1S/C11H10O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-8H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGEVWMSMCMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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